molecular formula C14H34N4S2 B14699631 3,7,12,16-Tetraazaoctadecane-1,18-dithiol CAS No. 23601-19-6

3,7,12,16-Tetraazaoctadecane-1,18-dithiol

Cat. No.: B14699631
CAS No.: 23601-19-6
M. Wt: 322.6 g/mol
InChI Key: QKGFZEKKWLUNNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3,7,12,16-Tetraazaoctadecane-1,18-dithiol would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7,12,16-Tetraazaoctadecane-1,18-dithiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler amine and thiol derivatives.

    Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler amine and thiol derivatives.

    Substitution: Formation of substituted amine and thiol compounds.

Scientific Research Applications

3,7,12,16-Tetraazaoctadecane-1,18-dithiol has various applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological systems due to its ability to form stable complexes with metal ions.

    Medicine: Investigated for its potential therapeutic properties, including its ability to chelate metal ions and its use in drug delivery systems.

    Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 3,7,12,16-Tetraazaoctadecane-1,18-dithiol involves its ability to interact with metal ions and other molecules through its amine and thiol groups. These interactions can lead to the formation of stable complexes, which can influence various molecular targets and pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion sequestration and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: Contains two amine groups and is used as a chelating agent.

    Cysteamine: Contains a thiol group and is used in medical applications.

    Diethylenetriamine: Contains three amine groups and is used in coordination chemistry.

Uniqueness

3,7,12,16-Tetraazaoctadecane-1,18-dithiol is unique due to its combination of multiple amine and thiol groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

23601-19-6

Molecular Formula

C14H34N4S2

Molecular Weight

322.6 g/mol

IUPAC Name

2-[3-[4-[3-(2-sulfanylethylamino)propylamino]butylamino]propylamino]ethanethiol

InChI

InChI=1S/C14H34N4S2/c19-13-11-17-9-3-7-15-5-1-2-6-16-8-4-10-18-12-14-20/h15-20H,1-14H2

InChI Key

QKGFZEKKWLUNNY-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCNCCS)CNCCCNCCS

Origin of Product

United States

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